Epiblastin A

Casein Kinase 1 CK1 Inhibition Structure-Activity Relationship

Epiblastin A (CAS 16470-02-3) is a small molecule, ATP-competitive inhibitor of casein kinase 1 (CK1) isoforms α, δ, and ε. It is a synthetic triamterene derivative, discovered via a structure-activity relationship (SAR) study aimed at enhancing the reprogramming of mouse epiblast stem cells (EpiSCs) into embryonic stem cell-like cells (cESCs).

Molecular Formula C12H10ClN7
Molecular Weight 287.71 g/mol
Cat. No. B15541164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiblastin A
Molecular FormulaC12H10ClN7
Molecular Weight287.71 g/mol
Structural Identifiers
InChIInChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20)
InChIKeyZWNKKZSRANLVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiblastin A (CAS 16470-02-3) for CK1 Inhibition Research: Core Chemical, Structural, and Procurement Profile


Epiblastin A (CAS 16470-02-3) is a small molecule, ATP-competitive inhibitor of casein kinase 1 (CK1) isoforms α, δ, and ε [1]. It is a synthetic triamterene derivative, discovered via a structure-activity relationship (SAR) study aimed at enhancing the reprogramming of mouse epiblast stem cells (EpiSCs) into embryonic stem cell-like cells (cESCs) [2]. Its molecular formula is C12H10ClN7, with a molecular weight of 287.71 g/mol and a purity of ≥98% (HPLC) . It is available for research use from multiple specialty chemical vendors as a solid powder, soluble in DMSO, and stored at +4°C or room temperature .

Epiblastin A Procurement: Why Pan-CK1 Inhibitor Analogs Cannot Be Interchanged


The CK1 inhibitor class exhibits stark divergence in isoform selectivity, potency, and off-target profiles, making generic substitution a scientific and procurement risk. While compounds like D4476 , IC261 , and PF-670462 also target CK1 family members, their differential inhibition of α, δ, and ε isoforms, combined with unique off-target kinases, dictates distinct cellular outcomes. Most critically, Epiblastin A's proven capacity to induce functional reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs) is a phenotype not replicated by these analogs [1]. Similarly, its in vivo efficacy in colorectal cancer models, comparable to the clinical agent Cetuximab, is a distinct property [2]. Thus, substituting with another CK1 inhibitor is not equivalent and may invalidate experimental models and downstream applications.

Epiblastin A Technical Comparison: Head-to-Head and Cross-Study Quantitative Differentiation Data


CK1 Isoform Inhibition Profile: Epiblastin A vs. Analog Triamterene (TR)

Epiblastin A was developed through an SAR campaign on the parent compound triamterene (TR), demonstrating significantly enhanced potency against CK1 isoforms. While TR showed weak CK1 inhibition, Epiblastin A potently inhibits CK1α, CK1δ, and CK1ε with IC50s of 8.9 µM, 0.5 µM, and 4.7 µM, respectively [1]. This structural optimization directly correlated with a more robust and efficient induction of EpiSC to cESC reprogramming, a functional phenotype not observed with TR [2]. This SAR-derived improvement provides a key procurement justification for choosing Epiblastin A over its parent compound.

Casein Kinase 1 CK1 Inhibition Structure-Activity Relationship Stem Cell Reprogramming

In Vivo Tumor Growth Inhibition: Epiblastin A vs. Cetuximab in Colorectal Cancer Models

In a comparative in vivo study using patient-derived xenograft (PDX) and cell-line-derived tumor xenograft mouse models of colorectal cancer (CRC), Epiblastin A demonstrated significant anti-tumor efficacy. The effect of 5 mg/kg Epiblastin A on tumor volume and body weight was similar to that of 5 mg/kg Cetuximab over the time-course of the study [1]. This positions Epiblastin A as a potential small-molecule alternative to an established monoclonal antibody therapy in this specific oncological context, a distinction not shared by other CK1 inhibitors.

Colorectal Cancer In Vivo Efficacy CK1α Inhibition Patient-Derived Xenograft

CK1δ Isoform Selectivity: Epiblastin A vs. D4476 and PF-670462

While Epiblastin A and other CK1 inhibitors target the CK1δ isoform, their potencies differ significantly. Epiblastin A inhibits CK1δ with an IC50 of 0.5 µM [1]. In comparison, the widely used CK1 inhibitor D4476 is more potent against CK1δ with an IC50 of ~0.3 µM , while PF-670462 is substantially more potent at ~13-14 nM . This gradient of potency (from micromolar to nanomolar) for the same isoform highlights that Epiblastin A's utility lies in its unique, balanced multi-isoform profile (α/δ/ε) rather than as a high-potency, selective CK1δ tool. The compound is considered unsuitable as a general chemical probe due to its promiscuity at higher concentrations [2], further distinguishing it from more selective agents like PF-670462.

CK1δ Isoform Selectivity Kinase Inhibition Chemical Probe

Kinome-Wide Off-Target Profile: Epiblastin A vs. IC261

Both Epiblastin A and IC261 are ATP-competitive CK1 inhibitors, but they exhibit distinct off-target kinase inhibition profiles at higher concentrations. Epiblastin A, while selective for CK1 isoforms below 10 µM, also inhibits BRSK1, EEF2K, EGFR, MNK-2, and RIPK2 with IC50s in the 24-45 µM range . In contrast, IC261 is reported to be selective for CK1δ/ε over CK1α (IC50 ~16 µM) and is less active on PKA, p34cdc2, and p55fyn (IC50s > 100 µM) , but also inhibits sodium channels at similar concentrations [1]. These divergent off-target profiles mean the compounds will have different polypharmacology signatures at concentrations required for cellular assays. For example, Epiblastin A's activity against EGFR (IC50 ~8.3 µM) may be a confounding factor in certain cell lines [2].

Kinase Selectivity Off-Target Activity BRSK1 EEF2K EGFR

Epiblastin A Applications: Where Quantitative Differentiation Drives Scientific and Procurement Decisions


Reprogramming of Mouse Epiblast Stem Cells (EpiSCs) to Embryonic Stem Cell-Like Cells (cESCs)

Based on direct evidence from its discovery paper [1], Epiblastin A is the compound of choice for inducing the efficient conversion of mouse epiblast stem cells (EpiSCs) into germline-competent embryonic stem cell-like cells (cESCs). This specific, SAR-optimized phenotype is not reliably induced by its parent compound triamterene or other CK1 inhibitors like D4476 or PF-670462. Procurement is justified for stem cell and developmental biology researchers studying the mechanisms of pluripotency induction.

In Vivo Preclinical Evaluation of CK1α Inhibition in Colorectal Cancer (CRC)

Epiblastin A has demonstrated in vivo efficacy comparable to the clinical agent Cetuximab in PDX and xenograft models of colorectal cancer [2]. This positions it as a valuable small-molecule tool for preclinical oncology studies investigating CK1α as a therapeutic target in CRC. Its oral bioavailability potential (implied by in vivo use) and specific tumor-suppressive effects differentiate it from other CK1 inhibitors lacking this validated in vivo oncology data.

Studies Requiring Balanced Multi-CK1 Isoform (α, δ, ε) Inhibition

Unlike highly selective probes like PF-670462 (CK1δ/ε) or D4476 (CK1δ), Epiblastin A exhibits a balanced inhibition profile against CK1α, CK1δ, and CK1ε [3]. This makes it a preferred tool for experimental systems where the combined or redundant functions of these three isoforms are of interest, and where using a single, highly selective inhibitor might fail to recapitulate a biological phenotype.

Validation of CK1α and Ki-67 as Dual Biomarkers in Colorectal Cancer

Research has shown that Epiblastin A attenuates the expression of both CK1α and Ki-67 in CRC primary cultures and PDX samples [2]. This positions the compound as a unique tool for exploring the signaling nexus between CK1α and the proliferation marker Ki-67 in the context of CRC initiation and progression. This dual-target suppression is a distinct and quantifiable effect not reported for other CK1 inhibitors in this disease setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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